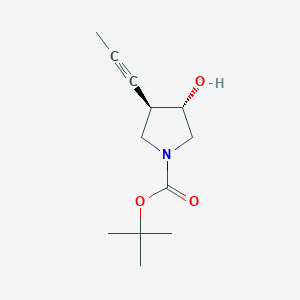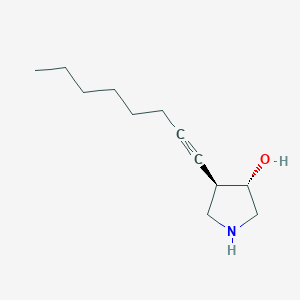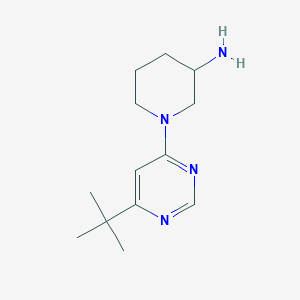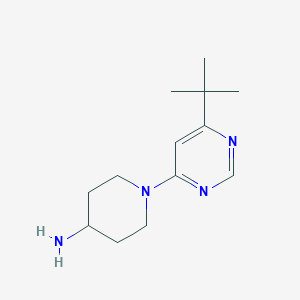
4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine
Übersicht
Beschreibung
4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine (CFMP) is an organic compound that has been of interest in recent years due to its wide range of potential applications. CFMP has been studied as a potential therapeutic agent for various diseases, as a drug candidate for various disorders, and as a platform for drug design.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing pyrimidine derivatives, including compounds structurally related to 4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine. For instance, the fluorous synthesis of disubstituted pyrimidines involves attaching 2,4-dichloro-6-methylpyrimidine with perfluorodecanethiol, indicating a pathway for creating compounds with specific functional groups for further research applications (Zhang, 2003).
Anticancer Activity
Several studies have focused on the anticancer properties of pyrimidine derivatives. For instance, triazolopyrimidines, which share a core structure with 4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine, have been shown to inhibit tumor growth in mouse xenograft models by promoting tubulin polymerization, a mechanism distinct from that of paclitaxel (Zhang et al., 2007).
Nonlinear Optical Properties
The structural and electronic characteristics of pyrimidine derivatives have been analyzed for their nonlinear optical (NLO) properties, underscoring the chemical's potential in optoelectronic applications. Such studies provide insights into how substituents on the pyrimidine ring influence NLO behavior, which is crucial for the development of new materials for optical technologies (Hussain et al., 2020).
Antiviral Activity
Pyrimidine derivatives have also been evaluated for their antiviral activity, offering a foundation for developing new antiviral drugs. For example, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have shown to inhibit the replication of herpes viruses and retroviruses, highlighting the potential of pyrimidine-based compounds in treating viral infections (Holý et al., 2002).
Electrosynthesis Approaches
Electrochemical methods have been employed to synthesize arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides, demonstrating a sustainable and efficient approach to producing functionalized pyrimidine derivatives. This methodology emphasizes the versatility of pyrimidine compounds in chemical synthesis (Sengmany et al., 2011).
Eigenschaften
IUPAC Name |
4-chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2/c1-7-3-4-9(5-10(7)14)11-6-12(13)16-8(2)15-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLPNGFAUMRIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)C)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531803.png)
![(3S,4R)-4-[cyclobutyl(methyl)amino]oxolan-3-ol](/img/structure/B1531805.png)

![tert-butyl 1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1531810.png)

![(3R,4R)-4-[(2-hydroxyethyl)sulfanyl]oxolan-3-ol](/img/structure/B1531814.png)
![2-(1-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}cyclopropyl)acetic acid](/img/structure/B1531816.png)
![(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531817.png)


![3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1531820.png)
![4-[2-(Pyrrolidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531823.png)
![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1531824.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[d][1,2,3]triazole](/img/structure/B1531825.png)